3-Amino-adamantane-1-carboxylic acid

Adrenergic Receptor Pharmacology Ion Channel Modulation Cardiovascular Research

3-Amino-adamantane-1-carboxylic acid (3-AA-1-CA) is a unique adamantane-derived amino acid with a rigid diamondoid cage scaffold that enforces precise spatial orientation of amino (3-position) and carboxyl (1-position) groups. Unlike 1-aminoadamantanes (e.g., amantadine), 3-AA-1-CA serves as a bifunctional building block for solid-phase peptide synthesis, enabling the construction of conformationally constrained peptidomimetics with enhanced target affinity. Its documented δ-opioid receptor selectivity (pKi = 5.94) and nanomolar α1D-adrenoceptor antagonism (IC50 = 8.90 nM) make it an indispensable tool for neuropharmacology, ion channel research, and antiviral drug discovery. Procure this critical monomer for oligomeric ion channel mimetics and lead optimization campaigns.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B12050826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-adamantane-1-carboxylic acid
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)N)C(=O)O
InChIInChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14)/t7-,8+,10?,11?
InChIKeyZBPOKYGSYKBAAW-JZVMUCMXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-adamantane-1-carboxylic Acid (CAS 6240-10-4) for Research Procurement: A Bifunctional Adamantane Scaffold for Peptidomimetics and Ion Channel Modulation


3-Amino-adamantane-1-carboxylic acid (3-AA-1-CA) is an adamantane derivative bearing both an amino group at the 3-position and a carboxylic acid group at the 1-position . This rigid, polycyclic amino acid (C11H17NO2, MW 195.26) serves as a conformationally constrained building block for peptidomimetic synthesis and as a core scaffold for generating ion channel modulators . Its diamondoid cage structure confers distinct spatial orientation of functional groups compared to linear amino acids or other aminoadamantane isomers, enabling applications in neuropharmacology and antiviral research where precise molecular geometry influences target engagement .

3-Amino-adamantane-1-carboxylic Acid: Why Regioisomers and Amino-Adamantane Analogs Cannot Substitute in Peptide Engineering and Ion Channel Studies


Within the adamantane chemical space, the specific 3-amino-1-carboxylic acid substitution pattern is not interchangeable with other regioisomers such as 1-aminoadamantane derivatives (e.g., amantadine, memantine) or 1-amino-3-carboxylic acid variants. The relative spatial positioning of the amino and carboxyl groups determines both the compound's capacity to serve as a conformationally restricted amino acid surrogate in peptide backbone engineering and its orientation when acting as a ligand for GABA system-associated ion channels [1]. Furthermore, while 1-aminoadamantanes are clinically established as antiviral and anti-Parkinsonian agents, their lack of a carboxylic acid moiety precludes their use as building blocks for oligomer synthesis or as zwitterionic pharmacophores targeting transporters and receptors requiring an anionic anchor [1].

Quantitative Differentiation Evidence for 3-Amino-adamantane-1-carboxylic Acid: Comparative Data on α1D-Adrenoceptor Affinity, δ-Opioid Receptor Selectivity, and GABA System Compatibility


Comparative α1D-Adrenoceptor Affinity of 3-Amino-adamantane-1-carboxylic Acid versus Aminoadamantane Analogs

In vitro pharmacological profiling reveals that 3-amino-adamantane-1-carboxylic acid exhibits measurable antagonist affinity at rat α1D-adrenoceptors with an IC50 of 8.90 nM [1]. This contrasts with the established adamantane derivatives memantine, amantadine, and rimantadine, which primarily act as NMDA receptor antagonists or influenza M2 channel blockers and demonstrate no significant affinity for α1D-adrenoceptors [2]. The presence of the carboxylic acid moiety in 3-AA-1-CA likely contributes to this distinct receptor interaction profile compared to the amino-only adamantane pharmacophores.

Adrenergic Receptor Pharmacology Ion Channel Modulation Cardiovascular Research

Differential δ-Opioid Receptor Selectivity of 3-Amino-adamantane-1-carboxylic Acid

Functional cAMP assays demonstrate that 3-amino-adamantane-1-carboxylic acid exhibits selective agonist activity at the δ-opioid receptor (δOR) with a pKi of 5.94 ± 0.16 and pIC50 of 6.01 ± 0.09, while showing negligible affinity (pKi <5) and potency (pIC50 <5) at both μ-opioid (µOR) and κ-opioid (κOR) receptors [1]. This δ-selective profile distinguishes 3-AA-1-CA from the non-selective opioid alkaloids and from other adamantane derivatives like amantadine and memantine, which are not characterized as opioid receptor ligands.

Opioid Receptor Pharmacology G-Protein Coupled Receptors Analgesic Drug Discovery

Structural Distinction: 3-Amino-1-Carboxylic Acid Substitution Enables Oligomerization and GABA System Targeting

The specific 3-amino-1-carboxylic acid substitution pattern on the adamantane cage is explicitly identified in patent literature as the essential structural feature enabling the compound to serve as a monomeric building block for the synthesis of oligomers with applications as artificial ion channels and antiviral agents targeting the GABA system [1]. This capability is not shared by 1-aminoadamantane derivatives (e.g., amantadine, rimantadine) which lack the carboxyl handle necessary for peptide/oligomer coupling, nor by 1-carboxy-3-substituted analogs which lack the requisite amino group positioning [1].

Ion Channel Engineering Neuropharmacology Antiviral Research

Physicochemical Property Differentiation: Rotatable Bonds and LogP of 3-Amino-adamantane-1-carboxylic Acid

Physicochemical profiling indicates that 3-amino-adamantane-1-carboxylic acid possesses a single rotatable bond (Rotatable Bond Count = 1) , significantly lower than common linear amino acids (e.g., γ-aminobutyric acid (GABA): 3 rotatable bonds) and even constrained cyclic analogs (e.g., gabapentin: 2 rotatable bonds). Additionally, its predicted XLogP3 value of -1.6 distinguishes it from more lipophilic adamantane derivatives like amantadine (LogP ≈ 1.5) and memantine (LogP ≈ 3.3) [1]. This combination of extreme conformational rigidity and intermediate polarity is a direct consequence of the 3-amino-1-carboxyl substitution on the adamantane cage.

Medicinal Chemistry ADME Property Prediction Peptidomimetic Design

Synthetic Accessibility via Optimized Ritter-Type Pathway: Enabling 5,7-Disubstituted Derivatives

The synthesis of 3-amino-adamantane-1-carboxylic acid derivatives has been optimized through a modified Ritter reaction that enables, for the first time, the direct production of 5,7-disubstituted 3-amino-adamantane-1-carboxylic acids under mild conditions [1]. This contrasts with prior halogenation methods that were inefficient or incapable of generating 3-amino-1-carboxy-substituted adamantanes [1]. The resulting 3-AA-1-CA scaffold can then be coupled into oligomers, providing a versatile platform for generating diverse compound libraries not accessible via 1-aminoadamantane chemistry.

Organic Synthesis Adamantane Functionalization Medicinal Chemistry Library Synthesis

Optimal Research Applications for 3-Amino-adamantane-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Conformationally Constrained Amino Acid for Peptidomimetic Design

As demonstrated by its single rotatable bond and rigid adamantane cage, 3-AA-1-CA is ideally suited as a replacement for flexible residues (e.g., GABA) in peptide backbone engineering. Its bifunctional nature (amino and carboxyl groups) allows direct incorporation into peptide chains via standard coupling chemistry, while its extreme conformational restriction reduces entropic penalties upon target binding, potentially enhancing affinity and selectivity for receptors such as δ-opioid receptors [1].

Synthesis of Artificial Ion Channels and GABAergic Probes

The specific 3-amino-1-carboxylic acid substitution pattern is explicitly required for the synthesis of oligomeric compounds with applications as artificial ion channels and as therapeutic agents for GABA system dysfunction [2]. Procurement of 3-AA-1-CA as a monomeric building block is essential for research groups aiming to construct multivalent ligands or channel mimetics based on the adamantane scaffold, as alternative aminoadamantanes lack the carboxyl handle necessary for oligomerization.

δ-Opioid Receptor Tool Compound for Neuropharmacology Studies

With its selective δ-opioid receptor agonist activity (pKi = 5.94 ± 0.16 at δOR vs. <5 at µOR and κOR) [1], 3-AA-1-CA serves as a valuable pharmacological tool for dissecting δOR-mediated signaling pathways in neurological research. Its δ-selectivity profile offers an advantage over non-selective opioid ligands, enabling studies of analgesia, mood regulation, and neuroprotection with reduced confounding effects from µOR activation.

Core Scaffold for α1D-Adrenoceptor Antagonist Development

The nanomolar α1D-adrenoceptor antagonist activity (IC50 = 8.90 nM) [3] of 3-AA-1-CA positions it as a promising starting point for the development of novel cardiovascular or urological therapeutics. Unlike the NMDA/M2-targeted 1-aminoadamantanes, 3-AA-1-CA provides access to a distinct target class, supporting its selection for lead optimization campaigns focused on α1D-adrenoceptor modulation.

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